2,4,6-Tribromophenyl 2-[3-(trifluoromethyl)phenyl]acetate
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Overview
Description
2,4,6-Tribromophenyl 2-[3-(trifluoromethyl)phenyl]acetate is a complex organic compound characterized by the presence of bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromophenyl 2-[3-(trifluoromethyl)phenyl]acetate typically involves the bromination of phenol followed by esterification with 2-[3-(trifluoromethyl)phenyl]acetic acid. The bromination process is carried out using elemental bromine in the presence of a catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the 2, 4, and 6 positions of the phenol ring . The esterification reaction is then performed using a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the final ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tribromophenyl 2-[3-(trifluoromethyl)phenyl]acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols substituted products.
Scientific Research Applications
2,4,6-Tribromophenyl 2-[3-(trifluoromethyl)phenyl]acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Tribromophenyl 2-[3-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, it can disrupt cell membrane integrity, leading to cell lysis and death in microbial organisms .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: A brominated phenol used as a fungicide and in the preparation of flame retardants.
2,4,6-Tribromo-3-(trifluoromethyl)phenol: A similar compound with a trifluoromethyl group, used in various chemical applications.
2,4,5-Trichlorophenyl 2-[3-(trifluoromethyl)phenyl]acetate: A chlorinated analogue with similar applications in organic synthesis and industry.
Uniqueness
2,4,6-Tribromophenyl 2-[3-(trifluoromethyl)phenyl]acetate is unique due to the combination of bromine and fluorine atoms, which impart distinct chemical properties and enhance its reactivity. This makes it a valuable compound for various applications, particularly in fields requiring high reactivity and stability.
Properties
Molecular Formula |
C15H8Br3F3O2 |
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Molecular Weight |
516.9 g/mol |
IUPAC Name |
(2,4,6-tribromophenyl) 2-[3-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C15H8Br3F3O2/c16-10-6-11(17)14(12(18)7-10)23-13(22)5-8-2-1-3-9(4-8)15(19,20)21/h1-4,6-7H,5H2 |
InChI Key |
NIKAKNWLFSOUIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)OC2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
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